molecular formula C6H13FN2O2 B158220 (2S,5R)-2,6-diamino-5-fluorohexanoic acid CAS No. 130793-72-5

(2S,5R)-2,6-diamino-5-fluorohexanoic acid

Cat. No. B158220
M. Wt: 164.18 g/mol
InChI Key: HILHCIBEZCWKBD-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5R)-2,6-diamino-5-fluorohexanoic acid is a fluorinated analogue of lysine, which has been widely studied for its potential as a building block for the synthesis of novel peptidomimetics. This compound has also been investigated for its potential as a therapeutic agent due to its ability to inhibit enzymes involved in the biosynthesis of bacterial cell walls.

Mechanism Of Action

(2S,5R)-2,6-diamino-5-fluorohexanoic acid has been shown to inhibit enzymes involved in the biosynthesis of bacterial cell walls, specifically the enzymes MurC and MurD. This inhibition leads to a disruption of cell wall synthesis and ultimately cell death.

Biochemical And Physiological Effects

(2S,5R)-2,6-diamino-5-fluorohexanoic acid has been shown to have low toxicity and good pharmacokinetic properties. It has also been shown to have good stability in biological fluids, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of (2S,5R)-2,6-diamino-5-fluorohexanoic acid is its ability to inhibit enzymes involved in the biosynthesis of bacterial cell walls, which makes it a potential therapeutic agent for the treatment of bacterial infections. However, one limitation is that it has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions that could be pursued with (2S,5R)-2,6-diamino-5-fluorohexanoic acid. One area of research could focus on the synthesis of novel peptidomimetics using this compound as a building block. Another area of research could focus on the development of (2S,5R)-2,6-diamino-5-fluorohexanoic acid as a therapeutic agent for the treatment of bacterial infections. Further studies could also investigate the safety and efficacy of this compound in clinical trials.

Synthesis Methods

(2S,5R)-2,6-diamino-5-fluorohexanoic acid can be synthesized in several ways. One common method involves the reaction of 1,4-diaminobutane with 5-fluorovaleraldehyde in the presence of a reducing agent. Another method involves the reaction of 5-fluorovaleraldehyde with N-Boc-2,6-diaminohexanoic acid followed by deprotection of the amine groups.

Scientific Research Applications

(2S,5R)-2,6-diamino-5-fluorohexanoic acid has been used as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. These compounds have potential therapeutic applications in a variety of areas, including cancer, infectious diseases, and inflammation.

properties

CAS RN

130793-72-5

Product Name

(2S,5R)-2,6-diamino-5-fluorohexanoic acid

Molecular Formula

C6H13FN2O2

Molecular Weight

164.18 g/mol

IUPAC Name

(2S,5R)-2,6-diamino-5-fluorohexanoic acid

InChI

InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4-,5+/m1/s1

InChI Key

HILHCIBEZCWKBD-UHNVWZDZSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@H](CN)F

SMILES

C(CC(C(=O)O)N)C(CN)F

Canonical SMILES

C(CC(C(=O)O)N)C(CN)F

synonyms

L-Lysine, 5-fluoro-, (5R)- (9CI)

Origin of Product

United States

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